

electrophilic and nucleophilic sites of 1-Trityl-1H-imidazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Trityl-1H-imidazole-4-carbaldehyde

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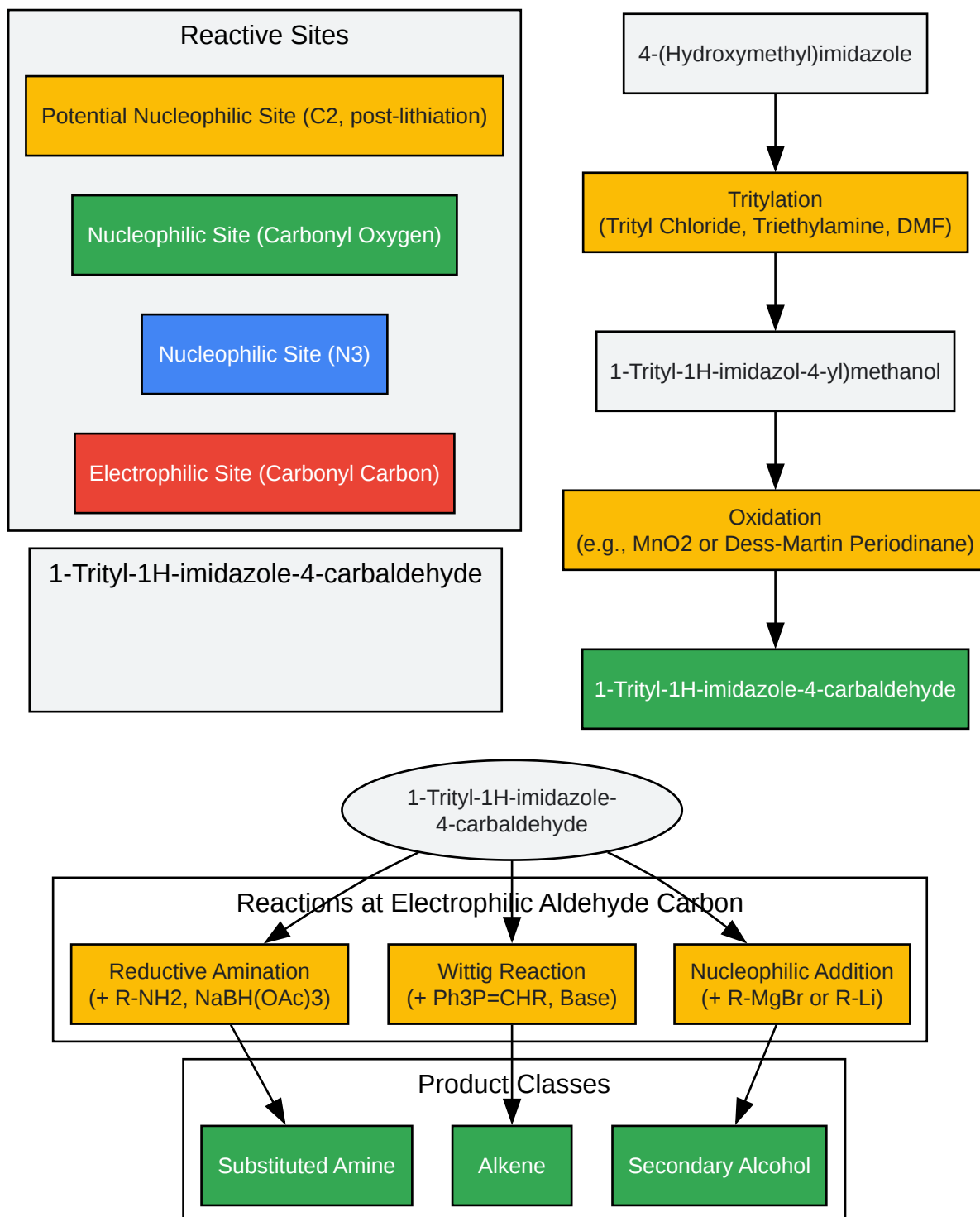
Molecular Structure and Reactive Sites

1-Trityl-1H-imidazole-4-carbaldehyde is characterized by an imidazole core, a bulky trityl (triphenylmethyl) protecting group at the N-1 position, and a reactive carbaldehyde (aldehyde) group at the C-4 position.[1][3] This unique combination of functional groups dictates its reactivity profile. The trityl group provides steric hindrance and enhances solubility in organic solvents, while the aldehyde group serves as a versatile handle for a multitude of chemical transformations.[3]

The primary reactive centers of the molecule are identified as follows:

- **Electrophilic Site:** The carbonyl carbon of the aldehyde group is significantly electron-deficient due to the electronegativity of the adjacent oxygen atom. This makes it a prime target for attack by nucleophiles.
- **Nucleophilic Sites:**
 - The nitrogen atom at the 3-position (N3) of the imidazole ring possesses a lone pair of electrons, rendering it a nucleophilic and basic site. It is an effective σ -donor and can coordinate with metal centers.[3]
 - The carbonyl oxygen of the aldehyde has lone pairs of electrons and can act as a nucleophile or a hydrogen bond acceptor.[3]

- The carbon at the 2-position (C2) can be converted into a powerful nucleophile through regioselective lithiation with a strong base.[3]



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